molecular formula C22H30N2O3 B12906530 Isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- CAS No. 112270-40-3

Isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl-

Cat. No.: B12906530
CAS No.: 112270-40-3
M. Wt: 370.5 g/mol
InChI Key: PZDSRPCFNWOUFP-LJQANCHMSA-N
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Description

Isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their significant biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce toxicity and environmental impact .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs microwave-assisted synthesis to enhance reaction rates and yields. This method is advantageous due to its efficiency and ability to produce high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities .

Scientific Research Applications

Isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-(7-(4-((4R)-4-ethyl-4,5-dihydro-2-oxazolyl)phenoxy)heptyl)-3-methyl- is unique due to its specific substituents, which confer distinct biological activities and chemical properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .

Properties

CAS No.

112270-40-3

Molecular Formula

C22H30N2O3

Molecular Weight

370.5 g/mol

IUPAC Name

5-[7-[4-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenoxy]heptyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C22H30N2O3/c1-3-19-16-26-22(23-19)18-10-12-20(13-11-18)25-14-8-6-4-5-7-9-21-15-17(2)24-27-21/h10-13,15,19H,3-9,14,16H2,1-2H3/t19-/m1/s1

InChI Key

PZDSRPCFNWOUFP-LJQANCHMSA-N

Isomeric SMILES

CC[C@@H]1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Canonical SMILES

CCC1COC(=N1)C2=CC=C(C=C2)OCCCCCCCC3=CC(=NO3)C

Origin of Product

United States

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